Gas-Phase Standard Molar Enthalpy of Formation: Homologous Series Head-to-Head Comparison
The standard molar enthalpy of formation in the gas phase (ΔfH°m(g)) for 1-propylpiperidine was determined experimentally alongside its N-methyl, N-ethyl, and N-butyl homologs in a single combustion calorimetry study, providing a direct head-to-head dataset [1]. 1-Propylpiperidine exhibits a ΔfH°m(g) of −105.81 ± 0.66 kJ·mol⁻¹. This is 17.71 kJ·mol⁻¹ more exothermic than 1-ethylpiperidine (−88.1 ± 1.3 kJ·mol⁻¹) and 44.42 kJ·mol⁻¹ more exothermic than 1-methylpiperidine (−61.39 ± 0.88 kJ·mol⁻¹). The incremental stabilization per CH₂ group from the ethyl to propyl homolog (−17.7 kJ·mol⁻¹) closely matches the methyl-to-ethyl increment (−16.7 kJ·mol⁻¹), confirming a linear additivity trend that enables reliable extrapolation for reaction enthalpy prediction [1].
| Evidence Dimension | Gas-phase standard molar enthalpy of formation, ΔfH°m(g) |
|---|---|
| Target Compound Data | −105.81 ± 0.66 kJ·mol⁻¹ (1-propylpiperidine, C₈H₁₇N) |
| Comparator Or Baseline | 1-Methylpiperidine: −61.39 ± 0.88; 1-Ethylpiperidine: −88.1 ± 1.3; 1-Butylpiperidine: −126.2 ± 1.3 kJ·mol⁻¹ |
| Quantified Difference | Δ = −17.71 kJ·mol⁻¹ (propyl vs. ethyl); Δ = −44.42 kJ·mol⁻¹ (propyl vs. methyl). All differences exceed combined experimental uncertainties. |
| Conditions | Combustion calorimetry at T = 298.15 K; liquid-phase enthalpies of formation combined with measured vaporization enthalpies to derive gas-phase values (Verevkin, 1998). |
Why This Matters
For reaction calorimetry, process hazard assessment, and computational thermochemistry, using the wrong homolog's ΔfH°(g) would introduce errors exceeding 17 kJ·mol⁻¹ per CH₂ mismatch, directly compromising adiabatic temperature rise calculations and reactor safety evaluations.
- [1] Verevkin, S.P. Thermochemistry of Amines: Experimental Standard Molar Enthalpies of Formation of N-Alkylated Piperidines. Struct. Chem. 1998, 9, 113–119. DOI: 10.1023/A:1022459803871. View Source
